N-(4-ethoxyphenyl)-2-hydroxyacetamide
Overview
Description
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is utilized in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is conducted using Novozym 435 as a catalyst, demonstrating its relevance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Anthelminthic Drug Development
The compound amidantel, which shares a similar structural motif, is noted for its anthelminthic spectrum. It's effective against nematodes, filariae, and cestodes, particularly in dogs against hookworms and large roundworms (Wollweber et al., 1979).
Crystallographic Studies
N-phenyl-2-hydroxyacetamide, a related compound, has been analyzed crystallographically. Its structure reveals insights into molecular interactions like hydrogen bonding, which are crucial in understanding drug design and protein-ligand interactions (Perpétuo & Janczak, 2009).
Synthesis of Hydroxyacetamides
Research on the synthesis of various hydroxyacetamides, which are important for potential anticonvulsant agents and in peptide syntheses, provides insights into the broader context of N-(4-ethoxyphenyl)-2-hydroxyacetamide's chemical class (Rivera et al., 2000).
Development of Cytotoxic Agents
The synthesis of related compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities shows the scope of this compound in therapeutic applications (Rani et al., 2016).
Pesticide Intermediates
N-Aryl N-isopropyl 2-hydroxyacetamides, to which this compound is structurally related, serve as intermediates in useful pesticides, highlighting its significance in agricultural chemistry (Shu, 2001).
Synthesis of Beta-Lactams
The compound shows utility in the synthesis of beta-lactams, which are crucial in antibiotic development. This demonstrates its role in creating valuable pharmaceuticals (Jarrahpour & Zarei, 2007).
Antidepressant Drug Development
Related compounds have been studied for their potential in antidepressant activity, indicating the broad applicability of this chemical class in neuropsychiatric drug development (Yardley et al., 1990).
Environmental Contamination Studies
Studies on alkylphenols, which include similar compounds, provide insight into environmental contamination and its impact on human health (Lopez-Espinosa et al., 2009).
Mechanism of Action
Target of Action
N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .
Mode of Action
This compound exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .
Pharmacokinetics
Usually, this compound’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .
Result of Action
The primary result of this compound’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHYRDNSIRHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177041 | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22521-79-5 | |
Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenacetinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENACETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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